molecular formula C21H16ClF3N2O3 B2943245 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl N-(4-methoxyphenyl)carbamate CAS No. 338750-30-4

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl N-(4-methoxyphenyl)carbamate

Cat. No.: B2943245
CAS No.: 338750-30-4
M. Wt: 436.82
InChI Key: KJYJFLGYUBQFBV-UHFFFAOYSA-N
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Description

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl N-(4-methoxyphenyl)carbamate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chloro and trifluoromethyl groups, and a phenyl carbamate moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl N-(4-methoxyphenyl)carbamate typically involves multiple steps, starting with the preparation of the pyridine derivative. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl N-(4-methoxyphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and trifluoromethyl groups on the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl N-(4-methoxyphenyl)carbamate has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl N-(4-methoxyphenyl)carbamate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit bacterial enzymes without affecting human orthologues makes it a promising candidate for antibacterial drug development .

Properties

IUPAC Name

[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] N-(4-methoxyphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF3N2O3/c1-29-16-8-4-15(5-9-16)27-20(28)30-17-6-2-13(3-7-17)10-19-18(22)11-14(12-26-19)21(23,24)25/h2-9,11-12H,10H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYJFLGYUBQFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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